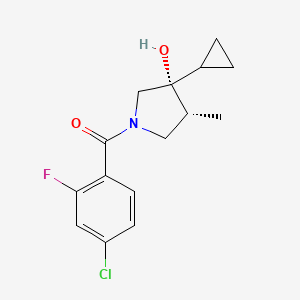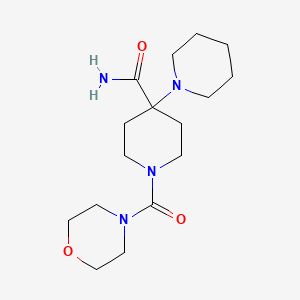
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol" appears to be a complex molecule, incorporating elements such as a pyrrolidinol core, cyclopropyl and methyl substituents, and a benzoyl group with chlorine and fluorine atoms. These features suggest potential bioactivity, given the presence of both halogenated aromatic systems and a cyclopropyl group which are often seen in pharmacologically active compounds.
Synthesis Analysis
Research on related compounds involves multi-step syntheses, starting from accessible precursors and employing conditions tailored to introduce or modify specific functional groups while preserving the molecule's overall framework. For example, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives involves constructing the heterocyclic core followed by stepwise introduction of substituents at precise locations (Asahina et al., 2008).
Molecular Structure Analysis
Crystal structure analysis, such as that conducted on related fluorobenzyl and pyridinone compounds, provides detailed insights into the molecular geometry, conformation, and intermolecular interactions, crucial for understanding the compound's reactivity and potential binding properties (Lv Zhi, 2009).
Aplicaciones Científicas De Investigación
Towards the New Heterocycle Based Molecule
A study presented the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, exploring its potential in nonlinear optics, with applications including anti-cancer drug development. Advanced analytical techniques were employed to characterize the molecule, and DFT calculations alongside molecular dynamics simulations investigated its reactive properties, indicating stability in water and sensitivity to autoxidation mechanisms. This research suggests the molecule's applicability in developing new therapeutic agents due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist properties (Murthy et al., 2017).
Antifungal and Antibacterial Applications
Synthesis and Antibacterial Activity of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
A series of novel compounds were synthesized, demonstrating potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom at specific positions reduced acute toxicity and convulsion inductive ability, while eliminating phototoxicity, showcasing these compounds' potential as effective antibacterial agents (Asahina et al., 2008).
Environmental and Safety Studies
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides
This cross-sectional study in South Australia highlighted widespread chronic exposure to OPs and PYRs in children, with OP metabolites more commonly detected than PYR. The study emphasizes the importance of understanding exposure levels for public health policy development concerning the regulation and use of these chemicals (Babina et al., 2012).
Cancer Research
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research on 6-Fluorobenzo[b]pyran-4-one derivatives revealed their anticancer activity against human cancer cell lines at low concentrations. These compounds represent promising leads for further development as anticancer agents, highlighting the significance of fluorinated molecules in therapeutic advancements (Hammam et al., 2005).
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2/c1-9-7-18(8-15(9,20)10-2-3-10)14(19)12-5-4-11(16)6-13(12)17/h4-6,9-10,20H,2-3,7-8H2,1H3/t9-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCASFVJOBQOD-PSLIRLAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)
![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)